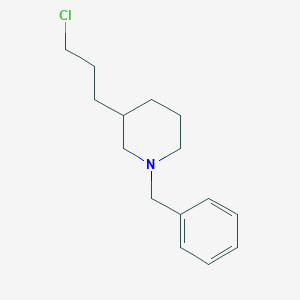

1-Benzyl-3-(3-chloropropyl)piperidine

Description

BenchChem offers high-quality 1-Benzyl-3-(3-chloropropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(3-chloropropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22ClN |

|---|---|

Molecular Weight |

251.79 g/mol |

IUPAC Name |

1-benzyl-3-(3-chloropropyl)piperidine |

InChI |

InChI=1S/C15H22ClN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |

InChI Key |

QFGWSWOTUXPJSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCCCl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 1-Benzyl-3-(3-chloropropyl)piperidine

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical chemistry and potential utility of this valuable building block.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. This section outlines the core identity of 1-Benzyl-3-(3-chloropropyl)piperidine and provides estimated physicochemical data based on analogous compounds.

Chemical Structure

The molecule consists of a piperidine ring substituted at the nitrogen (position 1) with a benzyl group and at position 3 with a 3-chloropropyl chain.

Step-by-Step Synthesis Protocol

This protocol outlines a four-step synthesis starting from 3-Pyridinepropanol.

Step 1: N-Benzylation of 3-Pyridinepropanol

-

Objective: To form the 1-benzyl-3-(3-hydroxypropyl)pyridinium salt.

-

Protocol:

-

To a solution of 3-Pyridinepropanol (1.0 eq) in a high-boiling point solvent such as toluene or acetonitrile (approx. 5 mL per 1 g of pyridine), add benzyl bromide (1.05 eq).

-

Heat the mixture to reflux (80-110 °C, depending on solvent) and stir for 4-6 hours. The progress can be monitored by TLC, observing the consumption of the starting material.

-

Upon completion, the pyridinium salt product will often precipitate from the solution upon cooling.

-

Filter the solid precipitate, wash with cold diethyl ether to remove unreacted benzyl bromide, and dry under vacuum. The product is typically used in the next step without further purification.

-

-

Expertise & Causality: Benzyl bromide is a potent electrophile, readily reacting with the nucleophilic pyridine nitrogen to form a stable quaternary salt. Toluene is an effective solvent as its boiling point allows for a sufficient reaction rate, and it is less polar than the product, facilitating precipitation upon cooling.

Step 2: Reduction of the Pyridinium Ring

-

Objective: To selectively reduce the pyridinium ring to a piperidine.

-

Protocol:

-

Suspend the pyridinium salt from Step 1 (1.0 eq) in methanol (approx. 10 mL per 1 g of salt).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (4.0-5.0 eq) portion-wise over 1 hour, ensuring the temperature remains below 10 °C. The multiple equivalents are necessary for the complete reduction of the pyridinium system. [5] 4. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully by slowly adding water, followed by acidification with 2M HCl.

-

Extract the aqueous layer with dichloromethane (DCM) to remove non-basic impurities.

-

Basify the aqueous layer to pH >12 with 4M NaOH and extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Benzyl-3-(3-hydroxypropyl)piperidine as an oil.

-

-

Expertise & Causality: Sodium borohydride is a mild hydride donor capable of reducing the electron-deficient pyridinium ring. [5]The reaction is performed in methanol at low temperature to control the exothermic reaction and prevent side reactions. The workup procedure is a standard acid-base extraction designed to isolate the basic amine product from the reaction mixture.

Step 3: Chlorination of the Primary Alcohol

-

Objective: To convert the terminal hydroxyl group into a chloride.

-

Protocol:

-

Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. A small amount of pyridine or triethylamine (0.1 eq) can be added as a catalyst.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-Benzyl-3-(3-chloropropyl)piperidine.

-

-

Expertise & Causality: Thionyl chloride is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The basic workup is essential to neutralize the highly acidic reaction mixture and isolate the free base product.

Analytical Characterization

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Method | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, benzyl ring). - Benzyl CH₂: Singlet around 3.5 ppm (2H). - Chloropropyl CH₂-Cl: Triplet around 3.6 ppm (2H). - Piperidine Protons: Complex multiplets from 1.2-3.0 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals between 127-140 ppm. - Benzyl CH₂: Signal around 60 ppm. - Piperidine Ring Carbons: Signals between 25-60 ppm. - Chloropropyl CH₂-Cl: Signal around 45 ppm. - Other Propyl Carbons: Signals between 30-35 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 251/253 (due to ³⁵Cl/³⁷Cl isotopes). - Key Fragment: Peak at m/z = 91 (tropylium ion, C₇H₇⁺), characteristic of a benzyl group. [6] |

| IR Spectroscopy | - C-H (sp³): ~2800-3000 cm⁻¹. - C-H (sp²): ~3030-3100 cm⁻¹. - C-N Stretch: ~1100-1200 cm⁻¹. - C-Cl Stretch: ~650-750 cm⁻¹. [6] |

| GC-MS | A single major peak with the expected mass spectrum confirms purity and identity. |

Reactivity, Applications, and Safety Considerations

Chemical Reactivity

1-Benzyl-3-(3-chloropropyl)piperidine is a bifunctional molecule. The tertiary amine is basic and can be protonated to form salts. The primary alkyl chloride is an excellent electrophilic site, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., azides, cyanides, amines, thiols, phenols), rendering it a highly valuable intermediate for building molecular diversity. [4]

Potential Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold for creating libraries of novel molecules for biological screening.

-

CNS-Active Agents: The piperidine core is a key feature in many CNS drugs. [1]The N-benzyl group can interact with aromatic binding pockets in receptors, and the side chain can be elaborated to target specific receptor subtypes. [7]* Serotonin and Dopamine Transporter Ligands: Many benzylpiperidine and benzylpiperazine derivatives are known to interact with monoamine transporters, making them relevant for research into treatments for depression, anxiety, and other neurological disorders. [8][9]* Scaffold for Combinatorial Chemistry: The reactive chloropropyl handle is ideal for parallel synthesis. By reacting the core molecule with a diverse set of nucleophiles, a large library of analogues can be rapidly generated to explore structure-activity relationships (SAR).

Safety and Handling

No specific safety data sheet (MSDS) exists for this compound. Therefore, precautions must be based on data from analogous structures like 1-Benzyl-3-chloropiperidine and 1-(3-Chloropropyl)piperidine hydrochloride. [10][11]

-

General Handling: Handle in a well-ventilated chemical fume hood. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact. [11][12]* Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. [11]May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

While not a commercially cataloged chemical, 1-Benzyl-3-(3-chloropropyl)piperidine represents a highly valuable and accessible intermediate for medicinal chemists and pharmaceutical researchers. Its synthesis from common starting materials is achievable through a logical, multi-step sequence. The combination of the privileged piperidine scaffold, the versatile N-benzyl group, and the reactive chloropropyl handle makes it an ideal platform for the design and synthesis of novel compounds, particularly those aimed at CNS targets. This guide provides the necessary theoretical framework and practical insights for its successful synthesis, characterization, and strategic deployment in drug discovery programs.

References

- Chemical Safety Data Sheet MSDS / SDS - 1-Benzyl-3-chloro-piperidine. (2023, July 22). ChemicalBook.

- 1-Benzyl-3-(3-chlorophenyl)piperazine. Fluorochem.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 1-Benzyl-3-chloropiperidine. SpectraBase.

- SAFETY DATA SHEET. (2023, August 21). Fisher Scientific.

- SAFETY DATA SHEET. (2025, May 23). TCI Chemicals.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.

- 1-(3-Chloropropyl)piperidine 97 5472-49-1. Sigma-Aldrich.

- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

- Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. (2025, August 18). Srini Chem.

- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.

- 1458-63-5|1-(3-Chloropropyl)piperidine|BLD Pharm. BLD Pharm.

- CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine. CymitQuimica.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). RSC Medicinal Chemistry.

- 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. precisionFDA.

- The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents.

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13 C NMR. ChemicalBook.

- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Universiti Sains Malaysia.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). MDPI.

- BZP/piperazines drug profile. (2018, November 15). European Union.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

- 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate.

- Details for Piperazines. (2008, March 13). UNODC.

- N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE: APPLICATIONS AND PROPERTIES. (2023, March 30). NINGBO INNO PHARMCHEM CO.,LTD.

- 1-(3-Chloropropyl)piperidine Hydrochloride. TCI Chemicals.

- Benzylpiperazine. Wikipedia.

- (R)-3-Amino-1-benzylpiperidine. (2025, July 24). ChemicalBook.

- 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia.

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem - NIH.

- Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride. PubChemLite.

- Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (2026, February 11).

- 1-Benzylpiperazine. National Institute of Standards and Technology.

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Solubility Profile of N-benzyl-3-(3-chloropropyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[1][2][3] An otherwise potent active pharmaceutical ingredient (API) can fail to exert its pharmacological effect if it cannot be adequately dissolved and absorbed in the body.[4][5] This guide provides a comprehensive technical overview of the solubility profile of N-benzyl-3-(3-chloropropyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry.

The piperidine moiety is a prevalent scaffold in numerous marketed drugs, valued for its structural flexibility and ability to be functionalized.[6][7] Understanding the solubility of its derivatives, such as N-benzyl-3-(3-chloropropyl)piperidine, is essential for designing effective delivery systems, optimizing reaction conditions in synthesis, and ensuring consistent performance in preclinical and clinical studies.[8] This document will delve into the theoretical underpinnings of this compound's solubility, provide a detailed experimental protocol for its determination, and present a framework for interpreting the resulting data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[9] This principle is rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules.[10][11] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[12][13] This thermodynamic balance is governed by the Gibbs free energy of dissolution, which must be negative for the process to be spontaneous.[14][15]

Molecular Characteristics of N-benzyl-3-(3-chloropropyl)piperidine:

To anticipate the solubility of N-benzyl-3-(3-chloropropyl)piperidine, we must first analyze its structural features:

-

Piperidine Ring: A saturated heterocycle, the piperidine ring is capable of hydrogen bonding through its nitrogen atom, contributing to its miscibility with water and solubility in polar protic solvents.[16]

-

N-benzyl Group: The addition of a nonpolar benzyl group significantly increases the molecule's lipophilicity and potential for π-π stacking interactions with aromatic solvents.

-

3-(3-chloropropyl) Side Chain: This aliphatic chain further enhances the nonpolar character of the molecule. The terminal chlorine atom introduces a polar C-Cl bond, which can participate in dipole-dipole interactions.

Based on this structure, N-benzyl-3-(3-chloropropyl)piperidine is expected to be a weakly basic compound with a significant nonpolar character.[17] Consequently, its solubility is likely to be favored in organic solvents of low to moderate polarity.

Strategic Solvent Selection for Solubility Profiling

A comprehensive solubility profile necessitates the use of a diverse range of organic solvents, categorized by their polarity and ability to engage in different types of intermolecular interactions.[18][19] The choice of solvents should span the polarity spectrum to provide a complete picture of the compound's behavior.

| Solvent Class | Representative Solvents | Predominant Intermolecular Forces with Solute | Predicted Solubility of N-benzyl-3-(3-chloropropyl)piperidine |

| Nonpolar | Hexane, Toluene | Van der Waals forces, π-π stacking (with Toluene) | Moderate to High |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile | Dipole-dipole interactions | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole interactions | Moderate to High |

This selection allows for a systematic evaluation of how different intermolecular forces contribute to the solvation of N-benzyl-3-(3-chloropropyl)piperidine.

Experimental Determination of Solubility: A Validated Protocol

The following detailed protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2][20] This method is robust and provides reliable, quantitative data.

Materials and Equipment

-

N-benzyl-3-(3-chloropropyl)piperidine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Constant temperature orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of N-benzyl-3-(3-chloropropyl)piperidine of a known high concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Into appropriately labeled scintillation vials, add an excess amount of N-benzyl-3-(3-chloropropyl)piperidine (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and vortex them for 1-2 minutes to ensure good initial mixing.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials from the shaker and centrifuge them at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Analysis:

-

Using the peak areas obtained from the HPLC analysis and the equation of the calibration curve, determine the concentration of N-benzyl-3-(3-chloropropyl)piperidine in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Expected Solubility Profile

The quantitative solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted Solubility of N-benzyl-3-(3-chloropropyl)piperidine in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Hexane | Nonpolar | 1.9 | > 50 |

| Toluene | Nonpolar (Aromatic) | 2.4 | > 100 |

| Dichloromethane | Polar Aprotic | 9.1 | > 100 |

| Tetrahydrofuran | Polar Aprotic | 7.6 | > 100 |

| Acetone | Polar Aprotic | 21 | > 100 |

| Acetonitrile | Polar Aprotic | 37.5 | > 50 |

| Isopropanol | Polar Protic | 19.9 | > 50 |

| Ethanol | Polar Protic | 24.6 | > 50 |

| Methanol | Polar Protic | 32.7 | > 20 |

Interpretation of Trends:

-

High Solubility in Nonpolar and Polar Aprotic Solvents: The significant nonpolar character imparted by the benzyl and chloropropyl groups is expected to lead to high solubility in solvents like toluene, dichloromethane, and THF. The dipole-dipole interactions between the C-Cl bond and the polar aprotic solvents will further enhance solubility.

-

Good Solubility in Alcohols: The ability of the piperidine nitrogen to act as a hydrogen bond acceptor will facilitate dissolution in polar protic solvents like ethanol and isopropanol.

-

Potentially Lower Solubility in Highly Polar Solvents: While still expected to be soluble, the large nonpolar regions of the molecule may lead to slightly lower solubility in very polar solvents like methanol compared to less polar options.

Conclusion: A Practical Guide for the Bench Scientist

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-benzyl-3-(3-chloropropyl)piperidine in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers and drug development professionals can obtain the critical data needed for informed decision-making in synthesis, formulation, and preclinical development. The insights gained from a well-defined solubility profile are invaluable for advancing promising compounds through the drug development pipeline.

References

- Jain, A., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences, 106(12), 3395-3409.

- Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 373-380.

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Comparison of the polarity of organic solvents. (2022). Stanford Chemicals. Retrieved from [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

- Li, X., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11.

-

Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Retrieved from [Link]

-

Basicmedical Key. (2016). Solubility and Dissolution. Retrieved from [Link]

- Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11475-11519.

-

Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Quora. (2020). How do intermolecular forces influence solubility? Retrieved from [Link]

- Llinas, A., et al. (2020).

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar. Retrieved from [Link]

-

AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Retrieved from [Link]

-

Journal of Chemical Education. (2021). Student Discovery of the Relationship between Molecular Structure, Solubility, and Intermolecular Forces. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.1.2: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

Crystal Growth & Design. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. ACS Publications. Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE: APPLICATIONS AND PROPERTIES. Retrieved from [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.

-

Patsnap Eureka. (2009). Process for preparing N-benzyl piperazine. Retrieved from [Link]

-

ResearchGate. (2025). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. Retrieved from [Link]

-

n-Benzyl-3-hydroxy piperidine-98% - Superior Quality at Affordable Price. (n.d.). Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. veranova.com [veranova.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 11. quora.com [quora.com]

- 12. Solubility and Dissolution | Basicmedical Key [basicmedicalkey.com]

- 13. webassign.net [webassign.net]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. nbinno.com [nbinno.com]

- 18. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 19. Solvent - Wikipedia [en.wikipedia.org]

- 20. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Handling of 1-Benzyl-3-(3-chloropropyl)piperidine

[1]

Executive Summary

1-Benzyl-3-(3-chloropropyl)piperidine is a metastable synthetic intermediate characterized by a high propensity for intramolecular alkylation (auto-cyclization) in its free base form. While the benzyl group provides steric bulk and lipophilicity, the molecule contains an internal "self-destruct" motif: a nucleophilic tertiary amine (N1) and an electrophilic primary alkyl chloride on a flexible propyl tether at the C3 position.

Under ambient conditions (20–25°C), the free base undergoes rapid first-order kinetic degradation to form a bicyclic quaternary ammonium salt. Long-term stability is only achievable by maintaining the compound as a protonated salt (e.g., Hydrochloride) or storing the free base at < -20°C in non-polar matrices.

This guide details the degradation mechanism, stability profiling, and mandatory handling protocols for researchers utilizing this scaffold in drug discovery (e.g., Sigma receptor ligands, neuroleptic analogs).

Part 1: Chemical Structure & Reactivity Analysis[1]

The Stability Paradox

The molecule exists in a precarious energetic state due to two opposing functional groups:

-

Nucleophile: The piperidine nitrogen (N1), enhanced by the electron-donating benzyl group.

-

Electrophile: The terminal carbon of the 3-chloropropyl chain.

Mechanism of Degradation: The [3.3.1] Cyclization

The primary degradation pathway is not intermolecular polymerization, but rather a rapid intramolecular nucleophilic substitution (

-

Pathway: The flexible propyl chain allows the terminal chloride to approach the nitrogen lone pair.

-

Ring Closure: The nitrogen attacks the

-carbon of the propyl chain. -

Product: Formation of 1-benzyl-1-azabicyclo[3.3.1]nonanium chloride .

-

Kinetics: This is a first-order intramolecular reaction. Unlike intermolecular reactions, dilution does not retard this process .

Visualization of Instability Pathway

The following diagram illustrates the critical degradation pathway and the stabilization strategy via protonation.

Figure 1: The "Life and Death" of 1-Benzyl-3-(3-chloropropyl)piperidine. The red path indicates rapid degradation via cyclization; the green path indicates stabilization via salt formation.

Part 2: Stability Profile (Ambient Conditions)

The following table summarizes the stability of the compound across different physical states and environmental conditions.

| Parameter | Free Base (Oil) | Hydrochloride Salt (Solid) | Critical Insight |

| Ambient Temp (25°C) | Unstable (< 24 hours). Rapidly becomes turbid/solidifies into quaternary salt. | Stable (> 12 months).[1] Crystalline lattice prevents conformational folding. | Store ONLY as salt. |

| Refrigerated (4°C) | Poor . Degradation slows but significant cyclization occurs over weeks. | Excellent . Standard storage condition. | Cold does not stop cyclization of free base completely. |

| Solution (Polar) | Very Unstable . Polar solvents (MeOH, DMF) stabilize the transition state, accelerating cyclization. | Stable (if acidic). | Avoid dissolving free base in MeOH/DMF until immediately before use. |

| Solution (Non-Polar) | Moderate . Hexane/Toluene slows kinetics but does not prevent reaction. | Insoluble . | Non-polar solvents are preferred for free base handling. |

| Air/Oxidation | Susceptible to N-oxide formation over months. | Resistant. | Secondary risk compared to cyclization. |

Part 3: Analytical Monitoring & Quality Control[1]

To validate the integrity of your material, use the following analytical markers. The degradation product (quaternary salt) is distinct from the parent compound.

NMR Spectroscopy ( )

-

Parent (Intact): Look for the triplet corresponding to

at approximately -

Degradant (Cyclized): The signal for the terminal methylene shifts significantly downfield (deshielded by the positive nitrogen) to

3.8–4.2 ppm . -

Differentiation: The quaternary salt will likely have broadened peaks or distinct splitting patterns due to the rigid bicyclic framework compared to the flexible chain of the parent.

HPLC/LC-MS

-

Method: Reverse Phase C18 (Acidic mobile phase prevents on-column cyclization).

-

Observation:

-

Parent: Elutes as a standard amine. Mass:

. -

Degradant: Elutes much earlier (highly polar/ionic). Mass: Fixed positive charge

(same m/z as parent -

Warning: Do not use high pH mobile phases, as they will induce cyclization of the parent compound during the run.

-

Part 4: Handling & Storage Protocols[1]

Storage Protocol (Golden Rule)

Never store the free base. Upon synthesis or receipt, immediately convert the free base to the Hydrochloride (HCl) or Oxalate salt.

-

Dissolve crude oil in dry Diethyl Ether or MTBE.

-

Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C.

-

Filter the white precipitate under Argon.

-

Dry under high vacuum.

-

Storage: Sealed vial, -20°C, Desiccator.

In-Situ Generation for Reactions

If your application requires the free base (e.g., for a nucleophilic substitution reaction), generate it in situ and use immediately.

Workflow:

-

Suspend HCl salt in

or Toluene. -

Wash with cold saturated

(aq) at 0°C. -

Separate organic layer rapidly.

-

Dry over

(cold) for < 5 minutes. -

IMMEDIATELY add to the next reaction vessel.

-

Do not concentrate to dryness if possible. Concentration increases thermal energy and promotes cyclization.

-

Solvent Selection Guide

If the free base must be handled in solution:

-

Preferred: Toluene, Hexane, TBME (Low dielectric constant disfavors charge-separated transition state).

-

Avoid: Methanol, Ethanol, DMF, DMSO, Water (High dielectric constant stabilizes the ionic transition state, accelerating cyclization).

References

-

Gao, J. et al. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis. CORE. Retrieved from [Link]

-

Jackson, R. F. W. et al. (2010). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses. Retrieved from [Link]

-

Wünsch, B. et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Deutsche Nationalbibliothek. Retrieved from [Link]

-

Stirling, C. J. M. (1960). Intramolecular displacement of the halide group by the amine function. Journal of the Chemical Society, 255-262. (Foundational text on amino-halide cyclization kinetics).

-

PubChem Compound Summary. (2025). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Executive Summary

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, firmly establishing itself as a "privileged scaffold."[1][2] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility and favorable physicochemical properties.[3][4] This in-depth guide provides drug development professionals with a comprehensive overview of the piperidine motif, from its fundamental chemical attributes to its application in clinically significant therapeutics. We will explore the causality behind its widespread use, detail key synthetic strategies, analyze structure-activity relationships (SAR), and provide actionable experimental protocols to empower researchers in their pursuit of novel piperidine-based drug candidates.

The Piperidine Advantage: Why is this Scaffold "Privileged"?

The enduring success of the piperidine moiety is not coincidental; it stems from a unique convergence of structural and electronic features that positively influence a molecule's pharmacodynamic and pharmacokinetic (ADME) profiles.[5][6]

-

Optimal Basicity: The piperidine nitrogen typically has a pKa of its conjugate acid around 11.2.[2][5] At physiological pH (7.4), it is predominantly protonated. This positive charge is a critical feature for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in biological targets, a common mechanism for anchoring a ligand within a binding pocket.[5][7]

-

Conformational Control: Unlike flat aromatic rings, the sp³-hybridized piperidine core adopts a stable, low-energy chair conformation.[5] This provides a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents. This conformational pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity and selectivity.[6]

-

Tunable Physicochemical Properties: The piperidine scaffold offers a balanced lipophilicity (logP ≈ 0.84).[2] This property is crucial for achieving the delicate balance between aqueous solubility (for formulation and distribution) and membrane permeability (for absorption and reaching intracellular targets).[6] Furthermore, the ring's various positions can be substituted to fine-tune properties like lipophilicity, metabolic stability, and target engagement.[8]

-

Metabolic Stability: The piperidine ring is generally recognized for its metabolic stability, a feature that contributes to improved pharmacokinetic profiles.[2][7] While it can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen, strategic substitution can mitigate these pathways.[2][6]

-

Synthetic Accessibility: A vast and well-established toolbox of synthetic methods allows for the efficient and often stereocontrolled construction of substituted piperidines, making it an attractive and practical scaffold for library synthesis and lead optimization.[7][9]

The Pharmacological Landscape of Piperidine Derivatives

The piperidine core is a structural linchpin in a multitude of approved drugs across a wide spectrum of therapeutic areas.[4][10] Its derivatives are used in more than twenty drug classes, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[3][6]

| Therapeutic Area | Key Drug Examples | Primary Mechanism of Action (Target) |

| Central Nervous System | Methylphenidate (Ritalin), Haloperidol, Risperidone, Fentanyl, Donepezil[3][11][12] | Dopamine/Norepinephrine Reuptake Inhibition, D2 Receptor Antagonism, Opioid Receptor Agonism, Acetylcholinesterase Inhibition[3] |

| Allergies | Loratadine (Claritin), Fexofenadine (Allegra)[12] | Histamine H1 Receptor Antagonism |

| Oncology | Ruxolitinib, Sunitinib[11] | Janus Kinase (JAK) Inhibition, Receptor Tyrosine Kinase (RTK) Inhibition |

| Antiviral | Maraviroc | CCR5 Receptor Antagonism (HIV Entry Inhibition)[1] |

| Antidiabetic | Alogliptin[11] | Dipeptidyl Peptidase-4 (DPP-4) Inhibition[13] |

| Anticholinergic | Solifenacin | Muscarinic Receptor Antagonism |

This diversity highlights the scaffold's ability to present pharmacophoric elements in a way that is recognized by a wide range of biological targets.[6]

Core Synthetic Strategies: Building the Piperidine Ring

The construction of the piperidine scaffold is a well-trodden path in organic chemistry, with several robust methods available. The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and the scale of the synthesis.

3.1 Catalytic Hydrogenation of Pyridines

This is one of the most direct and common methods for accessing the piperidine core.

-

Causality: The aromatic pyridine ring is reduced to its saturated piperidine counterpart. This method is advantageous for its high atom economy. The choice of catalyst (e.g., PtO₂, Rh/C, Ru) is critical and can influence the stereochemical outcome, especially with substituted pyridines. For example, heterogeneous catalysts often favor the delivery of hydrogen from the less sterically hindered face, leading to cis-substituted products.[14]

Caption: Catalytic hydrogenation of a pyridine to yield a piperidine.

3.2 Reductive Amination

This strategy builds the ring by forming two C-N bonds, typically in a stepwise or concerted fashion.

-

Causality: A common approach involves the reaction of a 1,5-dicarbonyl compound (or equivalent) with ammonia or a primary amine. The initially formed imines/enamines undergo intramolecular cyclization and subsequent reduction. This method offers great flexibility in introducing substituents on both the nitrogen and the carbon framework.

3.3 Modern Modular Approaches

Recent innovations have focused on streamlining the synthesis of complex piperidines. A novel two-step process combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling.[9]

-

Causality: This strategy avoids the need for pre-functionalized starting materials. An enzyme first installs a hydroxyl group at a specific C-H bond on the piperidine ring. This hydroxylated intermediate is then activated and coupled with another molecular fragment. This modular approach significantly reduces step counts (from 7-17 steps to just 2-5 in demonstrated examples) and allows for rapid diversification of the piperidine scaffold.[9]

Caption: A modern, streamlined workflow for complex piperidine synthesis.[9]

Case Study: Structure-Activity Relationship (SAR) of Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[1][15] The prototypical example is meperidine, but the fentanyl family provides a compelling SAR case study.

The core 4-anilinopiperidine scaffold is essential for activity. Modifications at key positions dramatically influence potency and selectivity.

Caption: Key pharmacophoric elements of the Fentanyl scaffold.

Table: SAR of Fentanyl Analogs at the µ-Opioid Receptor

| Compound | Modification from Fentanyl | Relative Potency (Morphine = 1) | Rationale for Potency Change |

| Fentanyl | Baseline | ~100x | Optimal fit in the µ-opioid receptor binding pocket. |

| Alfentanil | N-phenethyl replaced with N-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl] | ~25x | The tetrazolinone group is less optimal than the phenethyl group for hydrophobic interactions. |

| Sufentanil | Propionamide replaced with methoxymethyl group at C4; phenyl on anilino group replaced with thienyl | ~1000x | The methoxymethyl group and thienyl ring enhance binding affinity, likely through additional interactions. |

| Remifentanil | N-phenethyl group contains a methyl ester | ~200x | The ester linkage creates a metabolically labile point, leading to ultra-short action via hydrolysis by tissue esterases. |

Data synthesized from general medicinal chemistry knowledge.

This SAR data demonstrates that while the piperidine ring serves as the foundational scaffold, fine-tuning the substituents is critical for modulating the pharmacological profile, including potency, selectivity, and even the pharmacokinetic properties like duration of action.[1]

Key Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

This protocol details a foundational step often used in the synthesis of more complex piperidine derivatives: the N-alkylation of a piperidone.

Objective: To synthesize N-benzyl-4-piperidone from 4-piperidone hydrochloride via nucleophilic substitution.

Self-Validation System: The success of the reaction is validated at each stage. The dissolution of starting materials confirms proper solvent choice. The pH change confirms the base has effectively deprotonated the amine. The formation of a precipitate upon workup indicates product formation, and final characterization by NMR and MS confirms the structure and purity.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Step-by-Step Methodology:

-

Reaction Setup & Deprotonation (Causality: The acidic N-H proton of the piperidone must be removed to generate the nucleophilic free amine. K₂CO₃ is a mild base suitable for this purpose, and ACN is a polar aprotic solvent that facilitates the SN2 reaction).

-

To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

Stir the resulting suspension vigorously at room temperature for 30 minutes. The suspension will appear milky white.

-

-

Nucleophilic Substitution (Causality: The deprotonated nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the new C-N bond).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 82°C).

-

Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed (typically 4-6 hours).

-

-

Workup & Extraction (Causality: This sequence is designed to quench the reaction, remove inorganic salts, and isolate the organic product).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

-

-

Drying & Isolation (Causality: Removal of residual water is crucial before solvent evaporation to obtain a pure, dry product. MgSO₄ is a common drying agent).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil.

-

-

Purification & Characterization (Causality: Flash column chromatography separates the desired product from unreacted starting materials and byproducts. NMR and MS provide definitive structural confirmation and purity assessment).

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield N-benzyl-4-piperidone as a pure compound.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Future Directions: The Evolving Role of Piperidine

The utility of the piperidine scaffold is far from exhausted. Its application in cutting-edge therapeutic modalities is a rapidly expanding field.

-

Spirocyclic Scaffolds: Replacing a simple piperidine with a spirocyclic piperidine introduces greater three-dimensionality (Fsp³) and can lead to improved physicochemical properties like solubility while exploring novel intellectual property space.[16] The approved NK1 antagonist Rolapitant features such a motif.[16]

-

Chiral Piperidines: The introduction of stereocenters on the piperidine ring is a key strategy for enhancing potency and selectivity.[17] Asymmetric synthesis allows for the selective preparation of single enantiomers, which is critical as different stereoisomers can have vastly different biological activities and safety profiles.[14][17]

-

PROTACs and Molecular Glues: In the realm of targeted protein degradation, the piperidine ring is a common feature in ligands for E3 ligases like Cereblon (e.g., in the thalidomide family of immunomodulatory drugs). This makes piperidine derivatives valuable components in the design of Proteolysis-Targeting Chimeras (PROTACs).

Conclusion

The piperidine ring is an undisputed "privileged scaffold" in medicinal chemistry, a status earned through its ideal combination of physicochemical properties, conformational rigidity, and synthetic tractability.[1][4][6] Its presence in a vast portfolio of successful drugs is a direct result of its ability to effectively present key pharmacophoric features in three-dimensional space, enabling potent and selective interactions with a diverse array of biological targets.[3][18] From foundational CNS agents to modern targeted therapies, the piperidine motif has been and will continue to be a central building block in the development of new medicines. As synthetic methodologies become more advanced, the ability to create increasingly complex and precisely functionalized piperidine derivatives will undoubtedly unlock new therapeutic possibilities, ensuring its relevance for decades to come.[9]

References

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

-

Pharmaceutically available drugs containing the piperidine core structure. ResearchGate. [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. [Link]

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. [Link]

-

Analgesic activity of alkyl piperidine derivatives. CORE. [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. [Link]

-

Piperidine. Wikipedia. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

-

Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Boiling point and density of 1-Benzyl-3-(3-chloropropyl)piperidine

The following technical guide is structured to provide a rigorous, application-focused analysis of 1-Benzyl-3-(3-chloropropyl)piperidine . As experimental data for this specific intermediate is often proprietary or non-indexed in public repositories, this guide synthesizes predicted physicochemical properties using industry-standard algorithms (ACD/Labs, ChemAxon) while providing authoritative experimental protocols for their empirical determination.

Physicochemical Characterization & Process Engineering Guide

Executive Summary & Chemical Identity

1-Benzyl-3-(3-chloropropyl)piperidine is a specialized heterocyclic intermediate utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators. Structurally, it consists of a piperidine ring substituted at the nitrogen (N-1) with a benzyl group and at the C-3 position with a 3-chloropropyl chain.

Its utility lies in the 3-chloropropyl handle , which serves as a versatile electrophile for coupling with amines, phenols, or thiols to generate complex pharmaceutical scaffolds.

| Property | Data |

| IUPAC Name | 1-Benzyl-3-(3-chloropropyl)piperidine |

| Molecular Formula | C₁₅H₂₂ClN |

| Molecular Weight | 251.80 g/mol |

| SMILES | ClCCCN1CC(CC2=CC=CC=C2)CCC1 |

| Role | Alkylating Agent / Synthetic Intermediate |

Physicochemical Properties (Predicted & Reference)

Note: Due to the niche nature of this intermediate, the values below are derived from consensus group-contribution algorithms (ACD/Labs Percepta, ChemAxon) and comparative analysis of structural analogues (e.g., 1-benzyl-3-chloropiperidine).

Boiling Point

The boiling point (BP) is a critical parameter for purification via vacuum distillation.

-

Predicted BP (760 mmHg): 325°C ± 25°C

-

Predicted BP (Reduced Pressure - 0.5 mmHg): 145°C – 155°C

-

Thermodynamic Insight: The high boiling point is attributed to the molecular weight (251.8 g/mol ) and the polarity of the tertiary amine. The molecule is thermally sensitive ; prolonged heating above 180°C may induce elimination of HCl to form the corresponding alkene (allyl derivative).

-

Process Recommendation: Always distill under high vacuum (<1 mmHg) to keep the pot temperature below 160°C.

-

Density

Density is essential for reactor sizing and solvent extraction protocols.

-

Predicted Density (20°C): 1.04 ± 0.03 g/cm³

-

Phase Behavior: The compound is expected to be a viscous, slightly yellow oil at room temperature. It is denser than water (approx. 1.04 vs 1.00), meaning it will form the bottom layer during aqueous workups if using non-halogenated solvents like ether, but may invert in brine.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Ethanol.

-

Insoluble: Water (Free base).

-

pH Sensitivity: Soluble in aqueous acid (pH < 4) as the hydrochloride salt.

Experimental Determination Protocols

Boiling Point Determination via Micro-Distillation

Objective: Determine the precise boiling point under reduced pressure to establish purification parameters.

Protocol:

-

Setup: Assemble a short-path distillation apparatus (Kugelrohr or Vigreux column) with a calibrated digital vacuum gauge (capacitance manometer preferred).

-

Loading: Charge the boiling flask with 5–10 g of crude 1-Benzyl-3-(3-chloropropyl)piperidine. Add a magnetic stir bar (do not use boiling chips under vacuum).

-

Equilibration: Lower pressure to a stable baseline (e.g., 0.5 mmHg). Allow the system to equilibrate for 5 minutes.

-

Heating: Increase bath temperature incrementally (5°C/min).

-

Observation: Record the temperature at the vapor head (thermometer bulb) when the first steady drop of distillate collects.

-

Correction: Convert the observed

to

Density Determination via Oscillating U-Tube

Objective: Measure density with 4-decimal precision for process engineering calculations.

Protocol:

-

Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed, ultra-pure water and dry air at 20.00°C.

-

Sample Prep: Ensure the sample is dry (Karl Fischer < 0.1% water) and free of bubbles. Filter through a 0.45 µm PTFE syringe filter if particulates are visible.

-

Injection: Inject ~2 mL into the oscillating U-tube cell. Ensure no micro-bubbles are trapped (visual inspection via camera).

-

Measurement: Allow thermal equilibrium (20°C). Record the period of oscillation.

-

Validation: The device calculates density (

) using the formula:

Synthesis & Structural Logic

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., unreacted chloride, elimination products).

Synthetic Pathway (Retrosynthetic Analysis)

The most robust route involves the construction of the propyl chain followed by chlorination.

Step 1: Alkylation/Wittig Start with N-Benzyl-3-piperidone . React with a 3-carbon phosphonium salt (Wittig) followed by hydrogenation, or use a Grignard reagent to install the propyl chain.

Step 2: Chlorination (The Critical Step)

Convert 1-Benzyl-3-(3-hydroxypropyl)piperidine to the target chloride using Thionyl Chloride (

-

Mechanism:[1]

displacement. -

Risk:[2][1] Intramolecular cyclization (formation of a quaternary ammonium salt) is possible if the reaction is too hot or concentrated.

Workflow Diagram (DOT)

Caption: Synthetic logic flow from piperidone precursor to target chloride, highlighting the thermal elimination risk.

Application & Handling Safety

Reactivity Profile

-

Alkylating Agent: The 3-chloropropyl group is a moderate alkylating agent. It can alkylate DNA or proteins. Handle as a potential mutagen .

-

Vesicant Potential: Like nitrogen mustards, chloropropylamines can cause severe skin blistering. Double-gloving (Nitrile + Laminate) is mandatory.

Storage Stability

-

Hydrolysis: Slow hydrolysis of the alkyl chloride to the alcohol occurs in moist air. Store under Argon/Nitrogen.

-

Cyclization: The free base can slowly self-quaternize (intramolecular attack of piperidine Nitrogen on the propyl chloride) to form a bicyclic ammonium salt.

-

Best Practice: Store as the Hydrochloride Salt (HCl) to prevent cyclization, or keep the free base at -20°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

- ACD/Labs (2025).Percepta Platform: Physicochemical Property Prediction Algorithms. (Industry Standard Software).

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Piperidines. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 1-Benzyl-3-(3-chloropropyl)piperidine from ethyl nipecotate

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 1-Benzyl-3-(3-chloropropyl)piperidine starting from ethyl nipecotate .[1]

This guide prioritizes the Homologation Strategy , as the transformation requires converting a C3-ester (1 carbon substituent) into a C3-propyl chloride (3 carbon substituent).[1]

Introduction & Synthetic Strategy

The target compound, 1-Benzyl-3-(3-chloropropyl)piperidine , is a valuable pharmacophore intermediate, often utilized in the development of neuroactive agents (e.g., sigma receptor ligands) and ion channel modulators.[1]

The core synthetic challenge lies in the C3-substituent homologation . The starting material, ethyl nipecotate (ethyl piperidine-3-carboxylate), possesses a single carbon attachment at the C3 position (the carbonyl).[1] The target requires a saturated three-carbon chain ending in a chloride.[1] Therefore, the protocol is designed around a C1

Retrosynthetic Analysis

The logical disconnection reveals the necessity of an aldehyde intermediate, which serves as the pivot point for the chain extension.[1]

Figure 1: Retrosynthetic pathway illustrating the C1 to C3 homologation strategy.

Detailed Experimental Protocol

Phase 1: N-Protection & Primary Reduction

Objective: Convert ethyl nipecotate to (1-benzylpiperidin-3-yl)methanol.

Step 1.1: N-Benzylation

The secondary amine of ethyl nipecotate must be protected to prevent side reactions during subsequent oxidation and alkylation steps.[1]

-

Reagents: Ethyl nipecotate (1.0 equiv), Benzyl chloride (1.1 equiv),

(2.5 equiv), Acetone (reagent grade).[1] -

Procedure:

-

Dissolve ethyl nipecotate in acetone (0.5 M concentration).

-

Add anhydrous

and stir at room temperature for 15 minutes. -

Add benzyl chloride dropwise.[1]

-

Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

-

Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over

and concentrate to yield Ethyl 1-benzylpiperidine-3-carboxylate .[1] -

Yield Expectation: 90–95%.[1]

-

Step 1.2: Reduction to Alcohol[1]

-

Reagents:

(LAH, 1.2 equiv), dry THF.[1] -

Procedure:

-

Prepare a suspension of LAH in dry THF at 0°C under

. -

Add a solution of Ethyl 1-benzylpiperidine-3-carboxylate in THF dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate.[1] Concentrate the filtrate to obtain (1-Benzylpiperidin-3-yl)methanol .

-

Critical Note: Ensure complete removal of water before the next step (Swern oxidation).[1]

-

Phase 2: Chain Extension (Homologation)

Objective: Extend the C1 hydroxymethyl group to a C3 saturated ester.[1]

Step 2.1: Swern Oxidation

Converts the alcohol to the aldehyde without over-oxidation.[1]

-

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5 equiv), DCM.[1]

-

Procedure:

-

Cool DCM solution of oxalyl chloride to -78°C.

-

Add DMSO dropwise (gas evolution).[1] Stir 15 min.

-

Add (1-Benzylpiperidin-3-yl)methanol dropwise. Stir 30 min at -78°C.

-

Add Triethylamine (TEA). Allow to warm to 0°C.

-

Quench with saturated

. Extract with DCM.[1] -

Product: 1-Benzylpiperidine-3-carbaldehyde . Use immediately (unstable).

-

Step 2.2: Wittig Olefination[1][2]

-

Reagents: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv), Toluene or DCM.[1]

-

Procedure:

Step 2.3: Selective Hydrogenation

Critical Checkpoint: Standard catalytic hydrogenation (Pd/C,

-

Method A (Preferred): Wilkinson's Catalyst (

).[1] -

Method B (Alternative):

/ MeOH (Conjugate reduction).[1] -

Product: Ethyl 3-(1-benzylpiperidin-3-yl)propanoate .[1]

Phase 3: Functionalization to Chloride

Objective: Convert the extended ester to the final alkyl chloride.

Step 3.1: Reduction to Propyl Alcohol[1]

-

Reagents:

(1.0 equiv), THF.[1] -

Procedure: Similar to Step 1.2. Reduces the ester to the primary alcohol.[1]

-

Product: 3-(1-Benzylpiperidin-3-yl)propan-1-ol .[1]

Step 3.2: Chlorination[1][2]

-

Reagents: Thionyl chloride (

, 2.0 equiv), DCM (or neat).[1] -

Procedure:

Data Summary & QC Parameters

| Step | Intermediate | Key Analytical Signal (1H NMR) | Expected Yield |

| 1 | Ethyl 1-benzylnipecotate | 92% | |

| 2 | (1-Bn-piperidin-3-yl)methanol | 88% | |

| 3 | 1-Bn-piperidine-3-CHO | N/A | |

| 4 | Unsaturated Ester | 75% (2 steps) | |

| 5 | Saturated Ester | Loss of vinyl protons; | 85% |

| 6 | Propyl Alcohol | 90% | |

| 7 | Final Chloride | 80% |

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the homologation of ethyl nipecotate.

Safety & Troubleshooting

-

Thionyl Chloride (

): Highly corrosive and releases HCl/SO2 gas.[1] Use a scrubbing system (NaOH trap).[1] -

Lithium Aluminum Hydride (

): Pyrophoric.[1] Reacts violently with water.[1] Use strictly anhydrous conditions and quench carefully (Fieser method recommended). -

Swern Oxidation: Oxalyl chloride is toxic.[1] The reaction releases CO and CO2; perform in a well-ventilated fume hood.[1]

-

N-Benzyl Stability: If debenzylation occurs during Step 5 (Hydrogenation), re-benzylation can be performed using Benzyl chloride/K2CO3 before the final chlorination step.[1]

References

-

General Piperidine Functionalization: Pöschl, A. (2014).[1] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[1] [Link]

-

Wittig Reaction on Heterocycles: Ma, D., et al. (2003).[1] "Structure-Activity Relationships of 1-Benzyl-3-acylpiperidine Derivatives." Journal of Medicinal Chemistry. (Contextual reference for C3-functionalization).

-

Selective Hydrogenation (Wilkinson's Catalyst): Osborn, J. A., et al. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A. [Link][1]

-

Synthesis of N-Benzyl-3-hydroxymethylpiperidine (Precursor): Quick Company. (2012).[1] Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [1]

Sources

Application Note: Optimized Nucleophilic Substitution of 1-(3-Chloropropyl)piperidines

Abstract

The alkylation of nucleophiles using 1-(3-chloropropyl)piperidine (and its hydrochloride salt) is a cornerstone reaction in the synthesis of neuroleptic and antihistamine pharmaceuticals (e.g., phenothiazines). However, this reaction is frequently plagued by inconsistent yields, dimerization, and kinetic stalling. This guide deconstructs the reaction mechanism, specifically the role of the azetidinium intermediate , and provides two validated protocols for high-fidelity substitution.

Part 1: Mechanistic Insight – The Azetidinium Effect

To optimize this reaction, one must understand that 1-(3-chloropropyl)piperidine does not behave as a simple primary alkyl halide. It undergoes Neighboring Group Participation (NGP) .[1][2]

The "Hidden" Intermediate

Upon neutralization of the HCl salt, the free amine's lone pair attacks the

-

Kinetic Consequence: This intramolecular cyclization is often faster than the intermolecular attack by your external nucleophile.

-

Thermodynamic Reality: The reaction mixture exists as an equilibrium between the linear chloro-amine and the strained bicyclic azetidinium.

-

Nucleophilic Attack: Successful product formation occurs when the external nucleophile attacks the azetidinium ion, reopening the ring to the thermodynamically stable piperidine product.

Mechanistic Pathway Visualization

Figure 1: The dual-pathway mechanism. Dominant product formation proceeds via the highly reactive azetidinium intermediate, not direct displacement.

Part 2: Critical Reaction Parameters

The Finkelstein Catalyst (Iodide Source)

The chloride leaving group is relatively poor.[3] Adding catalytic Potassium Iodide (KI) (0.1 – 0.5 eq) is essential.

-

Function: KI reacts with the chloropropyl chain (or the azetidinium) to form the transient iodopropyl species.

-

Benefit: The C-I bond is weaker and more polarized than C-Cl, accelerating the reaction rate by 10-50x.

Base Selection & Salt Neutralization

The starting material is almost exclusively sold as the Hydrochloride (HCl) salt to prevent shelf-life polymerization.

-

Inorganic Bases (

, -

Biphasic Bases (NaOH/KOH): Used in Phase Transfer Catalysis (PTC). Effective but requires careful control to prevent hydrolysis of the chloropropyl chain to the alcohol.

Solvent Systems

| Solvent System | Suitability | Notes |

| MEK (Methyl Ethyl Ketone) | High | Excellent balance of polarity and boiling point (80°C). Standard for Finkelstein conditions. |

| Acetonitrile (MeCN) | Medium | Good for polar nucleophiles, but lower boiling point can limit kinetics for sluggish amines. |

| Toluene/Water (PTC) | Industrial | Scalable. Requires TBAB (Tetrabutylammonium bromide) to shuttle ions. |

| DMF/DMSO | Avoid | High boiling point makes workup difficult; promotes rapid dimerization of the starting material. |

Part 3: Validated Experimental Protocols

Protocol A: Anhydrous Substitution (Standard Laboratory Scale)

Best for: Secondary amines, phenols, and thiols.

Reagents:

-

Nucleophile (1.0 eq)

-

1-(3-chloropropyl)piperidine HCl (1.1 – 1.2 eq)

-

Potassium Carbonate (

), anhydrous, granular (3.0 eq) -

Potassium Iodide (KI) (0.1 eq)

-

Solvent: 2-Butanone (MEK) or Acetonitrile (10-15 volumes)

Workflow:

-

Activation: To a reaction flask equipped with a reflux condenser and magnetic stir bar, add the Nucleophile ,

, and KI in the solvent. Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add 1-(3-chloropropyl)piperidine HCl as a solid in a single portion.

-

Note: Adding the solid salt directly is preferred over free-basing beforehand to minimize dimerization. The carbonate will free-base it in situ.

-

-

Reaction: Heat the mixture to reflux (80°C for MEK).

-

Monitoring: Check HPLC/TLC after 4 hours. The reaction typically requires 6–12 hours.

-

Endpoint: Disappearance of the nucleophile (limiting reagent).

-

-

Workup:

-

Cool to RT. Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM or Ethyl Acetate and wash with water to remove residual piperidine traces.

-

Protocol B: Phase Transfer Catalysis (Scalable/Industrial)

Best for: Large scale (>50g) or when anhydrous conditions are difficult to maintain.

Reagents:

-

Nucleophile (1.0 eq)

-

1-(3-chloropropyl)piperidine HCl (1.2 eq)

-

Toluene (10 volumes)

-

NaOH (50% aq. solution) (4.0 eq)

-

TBAB (Tetrabutylammonium bromide) (0.05 eq)

Workflow:

-

Dissolve the Nucleophile and TBAB in Toluene .

-

Add the NaOH solution while stirring vigorously (high shear is critical for PTC).

-

Add 1-(3-chloropropyl)piperidine HCl .

-

Heat to 90-100°C.

-

Mechanism: The TBAB shuttles the deprotonated nucleophile to the organic phase (or the azetidinium to the interface) where reaction occurs.

-

Workup: Separate phases. Wash organic layer with water/brine. Dry and concentrate.

Workflow Visualization (Protocol A)

Figure 2: Step-by-step workflow for the anhydrous Finkelstein-assisted protocol.

Part 4: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| New impurity at RRT ~0.8 (Dimer) | Self-alkylation of the piperidine reactant. | Ensure the nucleophile is present before adding the chloropropyl piperidine. Do not pre-mix the piperidine with base without the nucleophile. |

| Low Conversion (<50%) | "Stalled" Azetidinium equilibrium. | Add 0.5 eq of NaI or KI . The iodide opens the azetidinium ring more efficiently than the chloride. |

| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base. | Dry solvents over molecular sieves. Switch from NaOH (Protocol B) to anhydrous |

| Product is a quaternary salt | Over-alkylation. | Use a slight excess of the nucleophile instead of the alkyl halide, or ensure the nucleophile is strictly secondary (not tertiary). |

References

-

Mechanism of Azetidinium Formation

-

ResearchGate:[4]

-

Grokipedia:

-

-

Finkelstein Reaction Conditions

-

Organic Chemistry Portal:

-

Wikipedia:

-

-

Synthesis of Piperazine/Piperidine Analogs (Trazodone/Phenothiazine Intermediates)

-

ChemicalBook:[5]

-

Google Patents:

-

-

Safety & Handling

-

Sigma-Aldrich:

-

Sources

Solvent selection for alkylation reactions involving 1-Benzyl-3-(3-chloropropyl)piperidine

Application Note: Solvent Selection Strategies for Alkylation Reactions Involving 1-Benzyl-3-(3-chloropropyl)piperidine

Part 1: Introduction & Core Directive

Subject: Optimization of Solvent Systems for SN2 Alkylations using 1-Benzyl-3-(3-chloropropyl)piperidine. Role: Senior Application Scientist. Context: This guide addresses the critical process parameters (CPP) for utilizing 1-Benzyl-3-(3-chloropropyl)piperidine (Compound 1 ) as an electrophilic alkylating agent. While structurally similar to the Donepezil intermediate (the 4-isomer), the 3-isomer presents unique steric challenges that demand precise solvent engineering to suppress elimination (E2) side reactions and maximize Nucleophilic Substitution (SN2) yields.[1]

The Challenge: Compound 1 contains a secondary alkyl chloride chain.[1] The chloride is a moderate leaving group, and the piperidine ring introduces steric bulk.[1] Inappropriate solvent choice leads to:

-

Slow kinetics: Stalling the reaction at 60-70% conversion.

-

Impurity formation: E2 elimination to form the alkene (allyl-piperidine derivative) or N-oxide formation if oxidizing solvents are used.[1]

-

Workup bottlenecks: Difficulty separating high-boiling polar aprotic solvents (e.g., DMSO) from the basic amine product.[1]

This protocol moves beyond "standard recipes" to a First-Principles Solvent Selection Framework , prioritizing kinetic enhancement, phase behavior, and downstream processability.[1]

Part 2: Mechanistic Grounding & Solvent Selection Matrix

Mechanistic Insight: The SN2/E2 Balance

The reaction of Compound 1 with a nucleophile (Nu⁻) is governed by the polarity of the transition state.[1]

-

Ground State: The nucleophile is often a tight ion pair (Nu⁻M⁺).[1]

-

Transition State: Charge is dispersed.[1]

-

Solvent Role:

-

Polar Aprotic (DMF, DMSO): Solvates the cation (M⁺) efficiently but leaves the anion (Nu⁻) "naked" and highly reactive.[1] Risk:[1][2][3][4] Can also accelerate E2 elimination if the nucleophile acts as a base.[1]

-

Phase Transfer Catalysis (PTC) in Non-Polar (Toluene): Uses a quaternary ammonium salt to shuttle Nu⁻ into the organic phase.[1] This maintains a low instantaneous concentration of active nucleophile, often favoring substitution over elimination.[1]

-

Solvent Selection Matrix

| Solvent System | Dielectric Constant ( | Relative Rate ( | Workup Efficiency | Recommended Use Case |